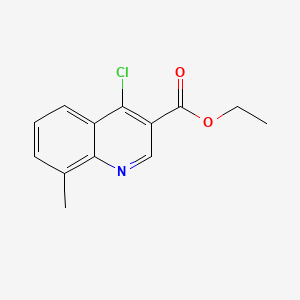

Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Description

The exact mass of the compound Ethyl 4-chloro-8-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37041-32-0 |

|---|---|

Molecular Formula |

C12H13ClN2O2 |

Molecular Weight |

252.69 g/mol |

IUPAC Name |

ethyl 1-chloro-5-methyl-2H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-17-12(16)10-7-14-11-8(2)5-4-6-9(11)15(10)13/h4-7,10H,3H2,1-2H3 |

InChI Key |

HKSWBTHKPFESML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant properties.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a logical, step-by-step approach from strategic synthesis planning to rigorous analytical validation. By explaining the causality behind experimental choices and integrating self-validating characterization protocols, this document serves as a practical and authoritative resource for the preparation and confirmation of this and structurally related compounds.

Introduction to the Quinoxaline Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmacology.[1] Among them, the quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold due to its planar structure which facilitates intercalation with DNA and interaction with various enzymatic targets.[1][4] The derivatization of the quinoxaline core allows for the fine-tuning of its steric and electronic properties, making it a versatile template for drug design.[3]

1.1 Target Molecule: this compound

The target molecule is a functionalized 1,2-dihydroquinoxaline. Key structural features include:

-

A Dihydroquinoxaline Core: Provides the foundational heterocyclic structure.

-

A 5-Methyl Group: Modifies the electronic properties and steric profile of the benzene ring.

-

An Ethyl Carboxylate at C2: Offers a site for further chemical modification, such as amidation, to explore structure-activity relationships (SAR).

-

An N1-Chloro Group: An uncommon feature that introduces a reactive electrophilic site on the nitrogen atom, potentially acting as a handle for further diversification or influencing the molecule's biological activity.

Strategic Synthesis Design: A Retrosynthetic Approach

A robust synthetic strategy begins with a logical disconnection of the target molecule into readily available starting materials. The proposed synthesis is a two-step process: (1) formation of the dihydroquinoxaline core via condensation-cyclization, followed by (2) selective N-chlorination.

Caption: Retrosynthetic analysis of the target compound.

This approach is predicated on the well-established reaction of o-phenylenediamines with α-dicarbonyl compounds or their equivalents to form the quinoxaline ring system. The final N-chlorination step utilizes a mild chlorinating agent to prevent unwanted side reactions.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

This step involves the condensation of 3-methyl-1,2-phenylenediamine with diethyl 2,3-dibromosuccinate. The diamine acts as a binucleophile, attacking the electrophilic carbons of the succinate derivative, leading to a cyclization cascade and formation of the dihydroquinoxaline ring.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 3-Methyl-1,2-phenylenediamine | 122.17 | 1.22 g | 10.0 |

| Diethyl 2,3-dibromosuccinate | 345.97 | 3.46 g | 10.0 |

| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20.0 |

| Ethanol (EtOH), Anhydrous | 46.07 | 50 mL | - |

Step-by-Step Experimental Protocol

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) and anhydrous ethanol (50 mL).

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add triethylamine (2.8 mL, 20.0 mmol). Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

To the stirring solution, add diethyl 2,3-dibromosuccinate (3.46 g, 10.0 mmol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: 20% to 40% ethyl acetate in hexane gradient) to yield the product as a pale yellow solid.

Step 2: N-Chlorination to Yield this compound

This protocol uses N-Chlorosuccinimide (NCS), a mild and highly effective electrophilic chlorinating agent for secondary amines and amides. The reaction is typically fast and clean.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate | 218.25 | 1.09 g | 5.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 0.70 g | 5.25 |

| Dichloromethane (DCM), Anhydrous | 84.93 | 40 mL | - |

Step-by-Step Experimental Protocol

-

In a 100 mL round-bottom flask protected from light (wrapped in aluminum foil), dissolve the dihydroquinoxaline intermediate (1.09 g, 5.0 mmol) in anhydrous dichloromethane (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (0.70 g, 5.25 mmol) portion-wise over 5 minutes. The use of a slight excess of NCS ensures complete conversion.

-

Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to quench any unreacted NCS, followed by water (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or a short plug of silica gel if necessary, to yield the final product.

Caption: Overall experimental workflow for the two-step synthesis.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Logical flow of the analytical characterization process.

4.1 Expected Analytical Data

The following table summarizes the predicted data for this compound (Molecular Formula: C₁₂H₁₃ClN₂O₂, Molecular Weight: 252.70 g/mol ).

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.3 (m, 3H, Ar-H); δ 4.8 (s, 1H, C2-H); δ 4.2 (q, 2H, -OCH₂CH₃); δ 2.4 (s, 3H, Ar-CH₃); δ 1.3 (t, 3H, -OCH₂CH₃). The N4-H proton may be broad or not observed. | Confirms the presence and connectivity of aromatic, ester, and methyl protons. The singlet at ~4.8 ppm is characteristic of the proton at the C2 chiral center. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O); δ 120-145 (Ar-C); δ ~62 (-OCH₂); δ ~58 (C2); δ ~20 (Ar-CH₃); δ ~14 (-OCH₂CH₃). | Elucidates the carbon skeleton, confirming the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups. |

| FT-IR (KBr, cm⁻¹) | ~2980 (Aliphatic C-H stretch); ~1740 (C=O ester stretch); ~1610 (Aromatic C=C stretch); ~750 (C-Cl stretch). | Provides definitive evidence of key functional groups. The strong carbonyl stretch is a critical diagnostic peak.[5][6] |

| Mass Spec. (ESI+) | m/z 253.07 [M+H]⁺, 255.07 [M+2+H]⁺. | Confirms the molecular weight. The characteristic ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ provides unambiguous evidence for the presence of a single chlorine atom. |

| TLC | Single spot in appropriate solvent system (e.g., 3:1 Hexane:EtOAc). | Indicates the purity of the isolated compound. |

Conclusion

This guide outlines a reliable and reproducible two-step synthesis for this compound. The strategy, built on fundamental organic chemistry principles, is efficient and yields a product that can be rigorously validated using standard analytical techniques. The detailed protocols and characterization data serve as an authoritative benchmark for researchers working on the synthesis of novel quinoxaline derivatives for applications in drug discovery and materials science.

References

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Substituted Quinoxaline-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a lack of specific published data for "Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate." This guide has therefore been expertly curated to focus on the broader, yet highly relevant, class of substituted quinoxaline-2-carboxylates and their derivatives. The principles, protocols, and analyses presented herein are foundational to the study of this class of compounds and provide a robust framework for understanding their physicochemical properties and potential applications.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The quinoxaline-2-carboxylate moiety, in particular, is a key pharmacophore in the development of novel therapeutic agents, with notable applications in the search for new antitubercular and anticancer drugs.[1][4][5][6]

This guide provides an in-depth exploration of the synthesis, physicochemical characterization, and potential applications of substituted quinoxaline-2-carboxylates, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthetic Pathways to Quinoxaline-2-Carboxylates

The synthesis of the quinoxaline scaffold is versatile, with several established methods. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] For the synthesis of quinoxaline-2-carboxylate esters, a β-keto ester is typically employed as the dicarbonyl synthon.

A general synthetic route involves the reaction of a substituted o-phenylenediamine with an ethyl ester of a β-keto acid. This reaction can be catalyzed by various acids or proceed under thermal conditions. The substituents on the o-phenylenediamine ring will determine the substitution pattern on the final quinoxaline product.

For the synthesis of dihydroquinoxaline derivatives, a common method involves the reaction of an α-bromoketone with an aliphatic vicinal diamine.[8]

Caption: General synthetic pathway for substituted quinoxaline-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 3-methyl-6-chloroquinoxaline-2-carboxylate 1,4-dioxide

This protocol is adapted from a general method for the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are noted for their antimycobacterial activity.[6][9]

Materials:

-

5-chlorobenzofuroxan

-

Ethyl acetoacetate

-

Triethylamine

-

Ethanol

-

Diethyl ether

Procedure:

-

To a solution of 5-chlorobenzofuroxan (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine (1.5 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature in the dark for 24-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

Wash the crude product with cold diethyl ether.

-

Recrystallize the solid from ethanol to yield the purified product.

Causality Behind Experimental Choices:

-

Benzofuroxan as a starting material: This serves as a precursor to the o-phenylenediamine dioxide, which readily cyclizes to form the quinoxaline 1,4-dioxide ring system.

-

Triethylamine as a base: It facilitates the condensation reaction by deprotonating the acidic methylene group of the ethyl acetoacetate.

-

Reaction in the dark: This is often employed for light-sensitive compounds to prevent potential side reactions.

Physicochemical Properties and Characterization

The physicochemical properties of quinoxaline derivatives are crucial for their biological activity and formulation into drug products. These properties are influenced by the nature and position of substituents on the quinoxaline ring.

Table 1: General Physicochemical Properties of Quinoxaline Derivatives

| Property | Typical Value/Characteristic |

| Appearance | Typically white to yellow crystalline solids.[10] |

| Melting Point | Generally in the range of 30-200°C, highly dependent on substitution. The parent quinoxaline has a melting point of 29-30°C.[10] |

| Solubility | The parent quinoxaline is soluble in water.[10] The solubility of derivatives varies significantly with substitution; generally soluble in organic solvents like ethanol, DMSO, and DMF. |

| pKa | The parent quinoxaline is a weak base with a pKa of 0.6.[11] |

| Molecular Weight | The parent quinoxaline has a molecular weight of 130.15 g/mol .[11] |

| UV-Vis Absorption | Quinoxaline derivatives typically exhibit strong UV absorption due to the aromatic system. |

| Lipophilicity (LogP) | Varies widely with substitution. The introduction of non-polar groups increases lipophilicity, which can affect cell permeability and biological activity. |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of synthesized quinoxaline-2-carboxylates.

Caption: A typical analytical workflow for the characterization of synthesized quinoxaline derivatives.

Key Spectroscopic Signatures:

-

¹H-NMR: Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. The signals for the ethyl ester group (a quartet and a triplet) and the methyl group (a singlet) are also characteristic.[12]

-

¹³C-NMR: The carbonyl carbon of the ester typically appears around δ 160-170 ppm.[1] Aromatic carbons resonate in the δ 120-150 ppm region.

-

IR Spectroscopy: A strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. Bands in the 1500-1600 cm⁻¹ region correspond to C=C and C=N stretching in the aromatic rings.[12][13]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

The diverse biological activities of quinoxaline derivatives make them attractive candidates for drug development.[2][14]

-

Antitubercular Agents: Quinoxaline-2-carboxylate 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[6][9] Their mechanism of action is believed to involve DNA damage.[9]

-

Anticancer Agents: Various quinoxaline derivatives have demonstrated significant anticancer activity.[15] Some have been investigated as inhibitors of topoisomerase and vascular endothelial growth factor receptor.[1]

-

Antiviral and Antimicrobial Agents: The quinoxaline scaffold is present in compounds with activity against a range of viruses and bacteria.[2][4][5]

-

Neuroprotective Agents: Certain 7-heterocycle-substituted quinoxaline carboxylic acids have been found to have neuroprotective effects.[3]

The structure-activity relationship (SAR) of these compounds is an active area of research. For instance, in antitubercular quinoxaline-2-carboxylates, the presence of a chloro or methyl group at the 7-position and the nature of the ester group (with benzyl and ethyl esters often showing good activity) significantly influence their potency.[6]

Conclusion

References

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. longdom.org [longdom.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mtieat.org [mtieat.org]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 15. mdpi.com [mdpi.com]

"Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate CAS number and nomenclature"

An In-depth Technical Guide to Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted quinoxaline derivative. As this compound is not readily found in commercial catalogs or extensive public literature, this document serves as a foundational resource for researchers interested in its synthesis, characterization, and potential applications. We present a systematic nomenclature, a proposed synthetic pathway with detailed protocols, predicted physicochemical properties, and expected spectroscopic data for structural verification. The guide also discusses the broader context of quinoxaline derivatives in drug discovery, leveraging their known biological activities to infer potential areas of investigation for this specific molecule. Finally, we address the status of its CAS number and the procedure for registering a new chemical substance.

Nomenclature and Chemical Structure

Systematic IUPAC Name

The systematic name for the target compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1][2][3]

The name is derived as follows:

-

Parent Heterocycle: The core is a benzene ring fused to a dihydropyrazine ring, which is named "1,2-dihydroquinoxaline".

-

Principal Functional Group: The ester group at position 2 is the highest priority, giving the suffix "-carboxylate". The alkyl group of the ester is "ethyl".

-

Substituents:

-

A chlorine atom is attached to the nitrogen at position 1 ("1-chloro").

-

A methyl group is attached to the benzene ring at position 5 ("5-methyl").

-

Chemical Structure

The chemical structure is illustrated below:

(Simplified 2D representation)

CAS Registry Number

A search of comprehensive chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a specific CAS number for this compound. This indicates that the compound is likely a novel chemical entity that has not been previously synthesized and registered.

Proposed Synthetic Pathway

The synthesis of the target compound can be plausibly achieved via a two-step process, beginning with the formation of a dihydroquinoxaline precursor followed by selective N-chlorination. This approach is based on established methodologies for the synthesis of quinoxaline derivatives.[4][5]

Synthetic Workflow Diagram

The overall proposed workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Precursor)

This step involves the classical condensation reaction between an o-phenylenediamine and an α-keto ester.[6] The reaction is typically straightforward and proceeds at room temperature.

Protocol:

-

To a solution of 3-methyl-1,2-phenylenediamine (1.0 eq) in absolute ethanol (0.2 M), add ethyl glyoxalate (1.05 eq, typically as a 50% solution in toluene) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Causality: The reaction is driven by the nucleophilic attack of the amino groups of the diamine on the electrophilic carbonyl carbons of the glyoxalate, followed by cyclization and dehydration to form the stable dihydroquinoxaline ring system.

Step 2: N-Chlorination of the Precursor

This step utilizes an electrophilic chlorinating agent, N-Chlorosuccinimide (NCS), to selectively chlorinate the nitrogen atom at the 1-position. NCS is a mild and effective reagent for the chlorination of amines and related heterocycles.[7][8][9]

Protocol:

-

Dissolve the precursor, ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (1.0 eq), in an anhydrous inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final target compound.

Causality: The nitrogen atom of the dihydroquinoxaline ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This reaction is generally regioselective for the more electron-rich or sterically accessible nitrogen. The use of a non-polar aprotic solvent is crucial to prevent side reactions.

Physicochemical and Spectroscopic Data (Predicted)

Predicted Physicochemical Properties

The following table summarizes the predicted properties for the target compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| Appearance | Expected to be a solid (e.g., white to pale yellow powder) |

| Solubility | Likely soluble in organic solvents like CH₂Cl₂, CHCl₃, EtOAc, and acetone. Poorly soluble in water. |

| Melting Point | Not available (requires experimental determination) |

Expected Spectroscopic Characterization Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): Expected in the range of δ 7.0-7.8 ppm, showing a characteristic splitting pattern for a trisubstituted benzene ring.

-

CH at C2 (1H): A singlet is expected around δ 5.0-5.5 ppm.

-

NH Proton (1H): A broad singlet, likely in the range of δ 6.0-8.0 ppm, which is D₂O exchangeable.

-

Ethyl Ester (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).

-

Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm (3H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl (C=O): δ 165-170 ppm.

-

Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-150 ppm.

-

C2 Carbon: δ 60-70 ppm.

-

Ethyl Ester (-OCH₂CH₃): Signals around δ 61-63 ppm (-OCH₂) and δ 14-15 ppm (-CH₃).

-

Methyl Carbon (-CH₃): δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹.

-

C=N/C=C Stretch: 1500-1650 cm⁻¹.

-

C-Cl Stretch: 600-800 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 252.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 254 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Potential Applications and Biological Activity

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. They are known to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity

-

Antimicrobial and Antifungal Agents

-

Antiviral Properties (including anti-HIV)

-

Anti-inflammatory Effects

-

Kinase Inhibitors

Given this established profile, this compound represents a promising scaffold for further investigation in drug discovery programs. The introduction of a chloro group at the N-1 position may modulate its electronic properties and biological activity, potentially leading to novel therapeutic agents.

Safety and Handling

As a novel, uncharacterized chemical, this compound should be handled with caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance.

CAS Number Assignment for a New Substance

A CAS Registry Number is a unique identifier assigned to a specific chemical substance by the Chemical Abstracts Service.[13][14] Since the target compound appears to be a new chemical entity, it does not yet have a CAS number.

To obtain a CAS number, a researcher or organization must submit a request to the CAS Registry.[15][16] The submission requires providing sufficient information to uniquely identify the substance, including:

-

Chemical structure.

-

Systematic chemical name.

-

Spectroscopic or other analytical data that confirms the structure.

Upon verification that the substance is new to the registry, CAS will assign a unique number.[15][17]

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. iupac.org [iupac.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. What is a CAS number? | 3E [3eco.com]

- 14. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 15. pharmaoffer.com [pharmaoffer.com]

- 16. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 17. thoughtco.com [thoughtco.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Introduction: The Architectural Blueprint of a Potential Therapeutic

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The precise three-dimensional arrangement of atoms within these molecules is not a mere academic curiosity; it is the blueprint that dictates their biological function. Understanding this architecture through crystal structure analysis is fundamental to elucidating structure-activity relationships (SAR) and driving the rational design of new, more effective therapeutic agents.[1]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. While a public crystal structure for this specific molecule is not available at the time of this writing, the principles, protocols, and expert insights detailed herein are directly applicable. We will leverage data from closely related, structurally characterized quinoxaline derivatives to illustrate key aspects of the analysis, ensuring this document serves as a robust and practical manual for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Analysis - Synthesis and High-Fidelity Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the chemical synthesis of the target compound and, critically, its crystallization into a single, perfect lattice. Without a high-quality crystal, the subsequent analysis is impossible.

A. Synthesis: Building the Molecular Framework

The synthesis of quinoxaline derivatives is a well-established field. A common and versatile method involves the condensation of an appropriately substituted aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] For the target molecule, this would typically involve reacting a substituted 4-methyl-benzene-1,2-diamine with a derivative of ethyl glyoxalate, followed by chlorination. For instance, the synthesis of 6-bromo-2,3-dichloroquinoxaline has been achieved by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[7] A similar strategy, adapting starting materials, would be employed for the title compound.

B. Crystallization: The Scientist's Art and the Analyst's Prerequisite

Growing X-ray quality crystals is often the most challenging step. The goal is to coax molecules out of the chaotic solution into a highly ordered, single crystalline state. This requires slow, controlled supersaturation.

Causality Behind the Method: The quality of a crystal is inversely proportional to the rate of its growth. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, resulting in poor X-ray diffraction. Therefore, all reliable crystallization techniques are designed to approach the point of supersaturation slowly and maintain it, allowing molecules the time to orient themselves perfectly.

Common Crystallization Techniques for Heterocyclic Compounds:

-

Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[8][9] The choice of solvent is critical; the compound should be moderately soluble, not excessively so, to allow for a controlled growth phase.[9]

-

Vapor Diffusion: This technique is ideal for small quantities of material. A concentrated solution of the compound in a solvent (the "inner" vial) is placed inside a sealed chamber (the "outer" vial) containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[11]

Field-Proven Protocol: Slow Evaporation

-

Purification: Ensure the compound is of the highest possible purity. Impurities can act as nucleation sites, leading to a shower of tiny crystals instead of a single large one.

-

Solvent Screening: In small vials, test the solubility of ~5 mg of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane).[12] Identify a solvent where the compound is moderately soluble.

-

Preparation: Dissolve the compound in the chosen solvent, warming gently if necessary to achieve a clear, near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could cause premature nucleation.

-

Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film with a few pinholes. This restricts the rate of evaporation.[10]

-

Patience: Place the vial in a vibration-free location (e.g., a quiet corner of a desk or a dedicated crystallization incubator) and leave it undisturbed.[8] Monitor for crystal growth over several days to weeks.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. recipp.ipp.pt [recipp.ipp.pt]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. How To [chem.rochester.edu]

- 10. unifr.ch [unifr.ch]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Dihydroquinoxaline Carboxylate Compounds: Synthesis, Properties, and Therapeutic Potential

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of dihydroquinoxaline carboxylate compounds. We will delve into their synthesis, explore their chemical and biological properties, and discuss their emerging applications in medicinal chemistry, grounded in established scientific literature.

Introduction to the Dihydroquinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile chemical nature and broad spectrum of biological activities make them privileged scaffolds in drug discovery. Among these, the dihydroquinoxaline core, particularly when functionalized with a carboxylate group, represents a key pharmacophore with notable therapeutic potential. These compounds serve not only as valuable synthetic intermediates but also exhibit intrinsic biological activities, including antioxidant, antimicrobial, and anticancer properties.

The dihydroquinoxaline carboxylate scaffold is characterized by a dihydropyrazine ring fused to a benzene ring, with a carboxylate group typically attached to the dihydropyrazine moiety. This structural arrangement imparts a unique combination of steric and electronic properties that are crucial for their interaction with biological targets.

Synthetic Strategies for Dihydroquinoxaline Carboxylates

The synthesis of dihydroquinoxaline carboxylates is most commonly achieved through the condensation reaction of o-phenylenediamines with α-keto esters. This reliable and versatile method allows for the generation of a diverse range of derivatives.

Core Synthesis: Condensation of o-Phenylenediamine and α-Keto Esters

The fundamental reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of an α-keto ester, followed by cyclization and dehydration to yield the dihydroquinoxaline carboxylate.

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

-

Addition of α-Keto Ester: To this solution, add diethyl 2-ketomalonate (1 mmol) dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent to afford the pure ethyl 2,3-dihydro-2-oxoquinoxaline-3-carboxylate.

This protocol represents a self-validating system as the purity and identity of the synthesized compound can be rigorously confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

Caption: Synthetic workflow for dihydroquinoxaline carboxylates.

Chemical Properties and Reactivity

Dihydroquinoxaline carboxylates are versatile intermediates for the synthesis of a variety of other heterocyclic systems. The presence of the carboxylate group and the nitrogen atoms in the dihydropyrazine ring offers multiple sites for chemical modification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

The dihydroquinoxaline carboxylate scaffold has been associated with a wide range of biological activities, making it a subject of intense research in drug discovery.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of dihydroquinoxaline derivatives. Their ability to scavenge free radicals is attributed to the electron-donating nature of the nitrogen atoms in the heterocyclic ring. This property makes them promising candidates for the development of drugs to combat oxidative stress-related diseases.

Antimicrobial Activity

Dihydroquinoxaline carboxylates have shown promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The specific antimicrobial spectrum and potency are highly dependent on the nature and position of substituents on the quinoxaline ring system.

| Compound | Organism | MIC (µg/mL) |

| Ethyl 6-chloro-2,3-dihydro-2-oxoquinoxaline-3-carboxylate | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Methyl 2,3-dihydro-7-nitro-2-oxoquinoxaline-3-carboxylate | Candida albicans | 10 |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of selected dihydroquinoxaline carboxylate derivatives.

Anticancer Activity

Emerging evidence suggests that dihydroquinoxaline carboxylates possess significant anticancer properties. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

Signaling Pathway Involvement

Caption: Potential mechanisms of anticancer action for dihydroquinoxaline carboxylates.

Future Directions and Conclusion

The dihydroquinoxaline carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of structure-activity relationships will be crucial for optimizing their pharmacological profiles.

An In-Silico First Approach: Predicting the Drug Development Potential of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

A Technical Guide for Early-Stage Drug Discovery Professionals

Introduction: The Imperative of Early-Stage In-Silico Assessment

In modern drug discovery, the path from a promising molecule to a market-approved therapeutic is fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Consequently, the early-stage assessment of these characteristics is not just advantageous but essential for mitigating risk, conserving resources, and accelerating the development timeline.[3][4] Computational, or in silico, models provide a rapid, cost-effective, and powerful alternative to traditional experimental screening, allowing researchers to prioritize candidates with a higher probability of success before significant investment in synthesis and in vitro testing.[5][6]

This guide provides an in-depth walkthrough of the in silico prediction of key physicochemical and pharmacokinetic properties of a novel quinoxaline derivative, "Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate." Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. By using this molecule as a case study, we will demonstrate a standard workflow for generating a comprehensive ADMET and drug-likeness profile, transforming a simple chemical structure into a data-rich foundation for strategic decision-making. The methodologies outlined herein are grounded in established Quantitative Structure-Activity Relationship (QSAR) models and widely-used predictive algorithms, which establish mathematical correlations between a molecule's structure and its biological activities.[7][8]

The Subject Molecule: Defining the Starting Point

The initial and most critical step in any in silico analysis is the unambiguous representation of the molecule. The structure of this compound is translated into a machine-readable format, most commonly the Simplified Molecular Input Line Entry System (SMILES).

Canonical SMILES: CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl

This string serves as the primary input for the various predictive platforms that will be utilized in this analysis.

Part 1: Physicochemical and Lipophilicity Profiling

A molecule's fundamental physicochemical properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability.[9] Lipophilicity, in particular, is a critical parameter that dictates absorption, distribution, and plasma protein binding.[10]

Methodology: Prediction via SwissADME

For this analysis, we will utilize the SwissADME web server, a free and robust tool that provides access to a suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness.[11][12][13]

Experimental Protocol:

-

Navigate to the SwissADME homepage (--INVALID-LINK--]">http://www.swissadme.ch).[12]

-

Input the SMILES string CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl into the query field.

-

Initiate the prediction by clicking the "Run" button.

-

Compile the data from the "Physicochemical Properties" and "Lipophilicity" sections of the results page.

Predicted Physicochemical Data

| Property | Predicted Value | Interpretation and Significance |

| Formula | C12H14ClN3O2 | Defines the elemental composition. |

| Molecular Weight | 267.71 g/mol | Falls within the desirable range for small molecule drugs (<500 Da), as per Lipinski's Rule of Five.[14][15] |

| LogP (iLOGP) | 2.17 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability.[10] |

| LogS (ESOL) | -3.15 | Corresponds to a predicted aqueous solubility of 0.71 mg/mL, classifying the compound as "Soluble". |

| Water Solubility | Soluble | Good solubility is crucial for absorption and formulation. |

| Polar Surface Area (TPSA) | 54.43 Ų | A TPSA < 140 Ų is generally associated with good cell membrane permeability. |

Causality and Insights:

The predicted molecular weight and LogP are highly favorable, immediately suggesting that the molecule has a strong foundation for "drug-likeness." The balance of moderate lipophilicity and good aqueous solubility is a key objective in lead optimization. A compound that is too lipophilic may have poor solubility and be rapidly metabolized, while a compound that is too hydrophilic may not effectively cross cellular membranes.[10] This initial profile indicates that this compound occupies a promising region of physicochemical space.

Part 2: Pharmacokinetic (ADMET) Profile

Predicting a molecule's ADMET profile is central to early-stage drug discovery.[4] These properties determine if a compound can reach its target in sufficient concentration and persist long enough to exert a therapeutic effect without causing undue toxicity.[12]

Methodology: Prediction via pkCSM

To generate a comprehensive ADMET profile, we will use the pkCSM web server. This platform uses graph-based signatures to build predictive models for various pharmacokinetic and toxicity endpoints.[1][16][17]

Experimental Protocol:

-

Select the "Prediction" module.[19]

-

Enter the SMILES string CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl into the designated field.[19]

-

Choose to run a systematic evaluation of all ADMET properties.[19]

-

Record the predicted values for key absorption, distribution, metabolism, excretion, and toxicity parameters.

Predicted ADMET Data

| Parameter | Predicted Value | Interpretation and Significance |

| Absorption | ||

| Water Solubility (LogS) | -3.003 | Confirms good solubility, consistent with SwissADME. |

| Caco-2 Permeability (log Papp) | 0.751 | A value > 0.9 suggests high permeability; this value indicates moderate permeability. |

| Intestinal Absorption (Human) | 88.5% | Predicts high absorption from the gut, a critical factor for oral bioavailability. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of this major efflux pump, which is favorable for intracellular accumulation. |

| Distribution | ||

| VDss (Human) (log L/kg) | -0.218 | A low volume of distribution suggests the compound will primarily remain in the bloodstream rather than distributing into tissues. |

| Fraction Unbound (Human) | 0.283 | Predicts that ~28% of the drug in plasma will be unbound and therefore pharmacologically active. |

| BBB Permeability (logBB) | -0.551 | A logBB < -1 indicates poor blood-brain barrier penetration. This compound is predicted to be largely excluded from the CNS. |

| CNS Permeability (logPS) | -2.131 | A logPS > -2 suggests good CNS penetration; this value is borderline, reinforcing the prediction of limited CNS access. |

| Metabolism | ||

| CYP2D6 Substrate | No | Not predicted to be metabolized by this major cytochrome P450 isoform. |

| CYP3A4 Substrate | Yes | Predicted to be a substrate for CYP3A4, the most common drug-metabolizing enzyme. This is a key consideration for potential drug-drug interactions. |

| CYP1A2 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | Low potential for inhibiting major CYP enzymes, reducing the risk of metabolic drug-drug interactions. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.457 | Predicts a moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for this major renal uptake transporter. |

| Toxicity | ||

| AMES Toxicity | No | The compound is predicted to be non-mutagenic. |

| Max. Tolerated Dose (Human) | 0.591 log(mg/kg/day) | Provides an early estimate of the potential therapeutic window. |

| Hepatotoxicity | No | Not predicted to cause liver damage. |

| Skin Sensitisation | No | Low predicted risk of causing an allergic skin reaction. |

Workflow for In Silico ADMET Prediction

Caption: Workflow for predicting ADMET properties using the pkCSM server.

Authoritative Grounding and Self-Validation:

The pkCSM platform's predictions are derived from machine learning models trained on extensive, curated datasets of experimental results.[1][16][17] The causality is rooted in the principle of QSAR: the graph-based signatures numerically encode the molecule's topology and chemical features, which are then correlated with known pharmacokinetic outcomes.[20] The prediction that the compound is a substrate for CYP3A4 is a critical, actionable insight. This suggests that co-administration with strong CYP3A4 inhibitors or inducers could significantly alter the compound's plasma concentration, a factor that must be investigated in later in vitro and in vivo studies. The lack of predicted AMES toxicity and hepatotoxicity provides an initial, albeit computational, green light for the compound's safety profile.[21]

Part 3: Drug-Likeness and Medicinal Chemistry Friendliness

Beyond individual parameters, a holistic assessment of a molecule's suitability as a drug candidate is required. This involves evaluating its compliance with established "rules of thumb" and identifying any structural liabilities.[22]

Methodology: Integrated Analysis with SwissADME

We return to the SwissADME results to evaluate drug-likeness filters and potential problematic fragments.

Experimental Protocol:

-

Re-examine the SwissADME output generated in Part 1.

-

Analyze the "Drug-Likeness" and "Medicinal Chemistry" sections.

-

Synthesize the findings into a consolidated profile.

Predicted Drug-Likeness and Medicinal Chemistry Data

| Parameter | Result | Interpretation and Significance |

| Drug-Likeness Rules | ||

| Lipinski Rule of Five[14] | Yes (0 violations) | Fully compliant. MW < 500, LogP < 5, H-bond Donors = 0, H-bond Acceptors = 4.[15][23] |

| Ghose Filter | Yes | Compliant with filters related to MW, LogP, Molar Refractivity, and atom counts. |

| Veber Filter | Yes | Compliant. TPSA ≤ 140 Ų and ≤ 10 rotatable bonds. |

| Egan Filter | Yes | Compliant. Falls within the acceptable range for LogP and TPSA. |

| Muegge Filter | Yes | Compliant with structural requirements defined by Muegge. |

| Bioavailability Score | 0.55 | An empirical score based on multiple property predictions, indicating good potential for oral bioavailability. |

| Medicinal Chemistry | ||

| PAINS Alert[24] | 0 alerts | No Pan-Assay Interference Compounds motifs detected. This reduces the likelihood of the compound being a "false positive" in high-throughput screens.[25][26] |

| Brenk Alert | 0 alerts | No structural fragments known to be associated with toxicity or metabolic liabilities were identified. |

| Lead-Likeness[27] | No (2 violations) | Violates MW (>250) and LogP (>2.0) criteria for a "lead-like" molecule. |

Logical Framework for Drug-Likeness Assessment

Caption: Decision framework for classifying a molecule's drug-likeness.

Expertise-Driven Synthesis:

The results present a nuanced picture. The compound is unequivocally "drug-like," passing all major filters designed to assess suitability for an orally administered drug.[14][28] The absence of PAINS and Brenk alerts is a significant advantage, suggesting the molecule is a "clean" starting point, free from common structural motifs that can derail a project.[24][25]

However, it does not meet the stricter criteria for being "lead-like."[27][29] Lead-like molecules are typically smaller and less lipophilic, providing ample room for optimization by medicinal chemists to enhance potency and selectivity.[27] This molecule, while having excellent drug-like properties, may be considered a more mature starting point, closer to a "candidate" than a "lead." This implies that while it has a high probability of possessing favorable ADME properties, the scope for significant structural modification to improve target affinity may be more limited compared to a smaller, less complex lead.

Conclusion and Strategic Recommendations

The in silico profile of this compound is highly encouraging. It demonstrates excellent drug-like characteristics, including compliance with Lipinski's Rule of Five, predicted high intestinal absorption, good solubility, and a low risk of key toxicities. The primary metabolic pathway is predicted to be via CYP3A4, which is a vital piece of information for planning future drug-drug interaction studies. Its predicted inability to cross the blood-brain barrier makes it a suitable candidate for peripherally-acting targets.

Based on this comprehensive computational assessment, the molecule warrants prioritization for chemical synthesis and subsequent in vitro validation. Key experimental studies should focus on:

-

Confirming Physicochemical Properties: Experimental determination of solubility and LogP.

-

Validating ADME Predictions: Caco-2 permeability assays and metabolic stability studies using human liver microsomes, with a specific focus on CYP3A4 metabolism.

-

Initial Safety Assessment: In vitro cytotoxicity and Ames testing to confirm the non-mutagenic prediction.

This in silico-first approach provides a robust, data-driven foundation for advancing this compound into the next phase of the drug discovery pipeline, having successfully navigated the critical first pass of ADMET and drug-likeness evaluation.

References

- 1. pkCSM [biosig.lab.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 8. jopir.in [jopir.in]

- 9. acdlabs.com [acdlabs.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. SwissADME [swissadme.ch]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 15. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]

- 17. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 19. pkCSM [biosig.lab.uq.edu.au]

- 20. mdpi.com [mdpi.com]

- 21. Computational prediction of mutagenicity through comprehensive cell painting analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. moodle2.units.it [moodle2.units.it]

- 24. longdom.org [longdom.org]

- 25. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. youtube.com [youtube.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Lead-like, Drug-like or “Pub-like”: How different are they? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is approached in a logical, two-step sequence: initially involving a cyclocondensation reaction to form the dihydroquinoxaline core, followed by a selective N-chlorination. This guide emphasizes the rationale behind procedural choices, safety considerations, and mechanistic understanding to ensure scientific integrity and reproducibility.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1] The specific target of this protocol, this compound, is a functionalized derivative with potential as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. The introduction of a chlorine atom at the N1 position offers a reactive site for further synthetic transformations.

This protocol outlines a reliable and efficient laboratory-scale synthesis of the title compound. The synthetic strategy is based on established chemical principles for the formation of quinoxaline systems, namely the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by a chlorination step.[2][3]

Overall Synthesis Workflow

The synthesis is divided into two primary stages:

-

Stage 1: Cyclocondensation. Formation of the dihydroquinoxaline ring system.

-

Stage 2: N-Chlorination. Introduction of the chlorine atom at the nitrogen position.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Principle and Mechanistic Insight

The formation of the quinoxaline ring is achieved through the acid-catalyzed cyclocondensation of 4-methyl-1,2-phenylenediamine with ethyl glyoxalate.[4][5] This reaction is a classic method for preparing quinoxaline derivatives.[2][3] The reaction proceeds via initial nucleophilic attack of one of the amino groups of the diamine onto the aldehyde carbonyl of ethyl glyoxalate, followed by intramolecular cyclization and dehydration to yield the stable 1,2-dihydroquinoxaline ring system. The presence of an acid catalyst protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 1.22 g (10 mmol) | >98% | Sigma-Aldrich |

| Ethyl glyoxalate (50% in Toluene) | C₄H₆O₃ | 102.09 | 2.04 g (10 mmol) | - | TCI Chemicals |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | >99.7% | - |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | >99.5% | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 50 mL of absolute ethanol.

-

Addition of Reactants: To the stirred solution, add 2.04 g (10 mmol) of ethyl glyoxalate solution (50% in toluene) dropwise over 5 minutes.

-

Catalyst Addition: Add 0.5 mL of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion of the reaction (disappearance of the starting diamine), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate as a solid.

Stage 2: Synthesis of this compound

Principle and Mechanistic Insight

The second stage involves the selective chlorination of the N-H bond at the 1-position of the dihydroquinoxaline ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle reagent for this purpose.[6][7] The reaction proceeds via an electrophilic chlorination mechanism where the nitrogen atom of the dihydroquinoxaline acts as a nucleophile, attacking the electrophilic chlorine atom of NCS.[6][8] The succinimide anion is a good leaving group, facilitating the transfer of the chlorine. This method is generally mild and provides good yields for the chlorination of electron-rich nitrogen heterocycles.[9][10]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | 2.18 g (10 mmol) | - | From Stage 1 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.47 g (11 mmol) | >98% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |

| Brine | NaCl(aq) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.18 g (10 mmol) of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate in 50 mL of anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution at room temperature, add 1.47 g (11 mmol) of N-Chlorosuccinimide in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of chlorine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Chlorination - Common Conditions [commonorganicchemistry.com]

- 9. isca.me [isca.me]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

"purification techniques for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

An Application Guide to the High-Purity Isolation of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Abstract

This technical guide provides a detailed framework for the purification of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The inherent instability of the N-chloro moiety presents a significant challenge, necessitating carefully optimized purification protocols to prevent degradation and ensure high purity of the final product. This document outlines two primary purification methodologies: Flash Column Chromatography for initial bulk purification and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for achieving high-purity final product suitable for downstream applications. We delve into the underlying chemical principles, provide step-by-step protocols, and offer troubleshooting guidance based on field-proven insights.

Introduction: The Purification Challenge

This compound is a synthetic intermediate whose utility in drug discovery and development is contingent on its purity. Impurities, which may include unreacted starting materials, reaction by-products, or degradants, can interfere with subsequent synthetic steps or biological assays. The primary purification challenge stems from the N-chloro functional group. N-chloro compounds, particularly N-chloroimides and related structures, are known to be susceptible to degradation, especially in aqueous alkaline media, which can lead to the formation of highly toxic by-products like nitrogen trichloride[1]. Furthermore, studies on N-chloramines have demonstrated their instability during analytical chromatography, highlighting the need for carefully controlled conditions to achieve good recovery[2].

Therefore, the purification strategy must not only separate the target compound from impurities but also preserve its structural integrity. This guide is designed for researchers and drug development professionals to navigate these challenges effectively.

Understanding the Impurity Profile and Compound Stability

A successful purification strategy begins with an analysis of potential impurities and an understanding of the target molecule's stability.

-

Likely Impurities:

-

Starting Material: Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (the dechlorinated precursor). This is often the most significant impurity.

-

Chlorinating Agent Residue: Excess or by-products from the N-chlorination step (e.g., from N-Chlorosuccinimide (NCS) or t-butyl hypochlorite).

-

Degradation Products: The primary degradation product is the parent dihydroquinoxaline, formed via the loss of the chlorine atom.

-

Solvent Residue: Residual solvents from the preceding reaction and workup.

-

-

Key Stability Considerations:

-

pH Sensitivity: The N-Cl bond is prone to hydrolysis. Alkaline conditions are particularly detrimental and must be strictly avoided[1]. Neutral or slightly acidic conditions are generally preferred.

-

Thermal Sensitivity: While many quinoxaline derivatives are thermally stable, prolonged exposure to high temperatures during solvent evaporation should be minimized to prevent potential degradation.

-

Stationary Phase Interaction: The lone pairs on the nitrogen atoms and the polar ester group can interact strongly with acidic sites on silica gel. This can sometimes lead to peak tailing or, in worst-case scenarios, on-column degradation.

-

Purification Strategy Workflow

The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the final purity required. A typical workflow involves a bulk purification step followed by a high-resolution polishing step if necessary.

Caption: General workflow for the purification of the target compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying multi-gram quantities of the crude product to a purity of approximately 95-98%. The principle is to separate compounds based on their differential polarity and affinity for the stationary and mobile phases[3][4].

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the target compound and its major impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the product.

| Solvent System (Hexane:Ethyl Acetate) | Target Rf | Impurity Rf (Precursor) | Observations |

| 90:10 | ~0.15 | ~0.10 | Poor separation, spots are too low on the plate. |

| 70:30 | ~0.30 | ~0.22 | Good separation and ideal Rf for the product. |

| 50:50 | ~0.55 | ~0.48 | Poor separation, spots are too high on the plate. |

| Caption: Example of TLC solvent system optimization. |

Step-by-Step Protocol

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material (typically a 40-100 g crude to silica gel ratio).

-

Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 80:20 for initial packing).

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica bed run dry.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

-

Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica.

-

Carefully add this powder to the top of the packed column, creating a thin, even band. Causality: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation compared to wet loading, especially for moderately soluble compounds.

-

-

Elution:

-

Carefully add the mobile phase (Hexane:EtOAc 70:30) to the column without disturbing the top layer.

-

Apply gentle pressure (5-10 psi) to begin eluting the solvent through the column. Maintain a steady flow rate.

-

Collect fractions in test tubes. The less polar by-products will elute first, followed by the target compound, and finally the more polar precursor impurity.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Pool the fractions that show a single spot corresponding to the Rf of the target compound.

-

-

Solvent Removal & Quality Control:

-

Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Avoid excessive heat.

-

Place the resulting solid/oil under high vacuum to remove residual solvent.

-

QC Check: Obtain a ¹H NMR spectrum and an LC-MS trace to confirm the identity and estimate the purity of the isolated product.

-

Protocol 2: Preparative HPLC

For applications requiring very high purity (>98%), such as for reference standards or final drug substance, preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography.

Method Development Principles

Based on reports of separating quinoxaline and unstable N-chloramines, a reversed-phase method is most appropriate[2][5].

-

Column: A C18 stationary phase is a robust starting point.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is effective.

-

Buffer: A neutral pH buffer is critical to prevent degradation of the N-chloro group. A phosphate buffer at pH 7.0 has been shown to yield high recoveries for N-chloramines[2]. Formic acid, while common for MS compatibility, should be tested cautiously as acidic conditions could potentially hydrolyze the ester.

Recommended HPLC Parameters

| Parameter | Setting | Rationale |

| Column | C18, 5-10 µm particle size, ≥ 20 mm ID | Standard for reversed-phase preparative work. |

| Mobile Phase A | 10 mM Sodium Phosphate Buffer, pH 7.0 in H₂O | Maintains neutral pH to ensure N-Cl bond stability[2]. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reversed-phase HPLC. |

| Gradient | 30% B to 80% B over 20 minutes | A typical starting gradient to elute moderately polar compounds. |

| Flow Rate | 15-25 mL/min (for a ~21 mm ID column) | Adjust based on column dimension and pressure limits. |